(+)-Epinephrine (-)-Bitartrate
Description
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-VXLLBCKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Epinephrine (-)-Bitartrate involves several steps. The primary synthetic route starts with the precursor compound, catechol, which undergoes a series of chemical reactions including methylation, oxidation, and amination. The final step involves the reaction of epinephrine with tartaric acid to form the bitartrate salt. The reaction conditions typically require controlled temperatures and pH levels to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and solvents to achieve the desired quality. The reaction is monitored using various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and compliance with pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(+)-Epinephrine (-)-Bitartrate undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct color properties.
Reduction: The reduction of epinephrine can lead to the formation of dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to prevent over-reduction.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Adrenochrome: Formed through the oxidation of epinephrine.
DOPA: Formed through the reduction of epinephrine.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Emergency Medicine
Epinephrine bitartrate is crucial in the management of severe allergic reactions (anaphylaxis) and cardiac arrest.
- Anaphylaxis Treatment : Epinephrine is the first-line treatment for anaphylaxis, rapidly reversing symptoms by constricting blood vessels and dilating airways. A case study highlighted the effective use of epinephrine in a patient experiencing anaphylaxis, where multiple doses were administered intravenously to stabilize blood pressure and alleviate symptoms .
- Cardiac Arrest Resuscitation : The compound is also employed during cardiopulmonary resuscitation (CPR). High-dose epinephrine has been studied for its potential to improve resuscitation rates in prolonged cardiac arrest cases. In one study, patients receiving high doses exhibited improved systolic blood pressures within minutes .
Ophthalmology
Epinephrine bitartrate is utilized to manage intraocular pressure in conditions like open-angle glaucoma.
- Intraocular Pressure Management : Topical application of epinephrine bitartrate has been shown to effectively lower intraocular pressure by reducing aqueous humor production and enhancing outflow facility. A comparative study evaluated various epinephrine salts, confirming that epinephrine bitartrate significantly reduces intraocular pressure within hours of administration .
| Study | Epinephrine Formulation | Effect on Intraocular Pressure |
|---|---|---|
| Study 1 | Epinephrine Bitartrate 2% | Significant reduction observed |
| Study 2 | Epinephrine Hydrochloride 2% | Moderate reduction |
| Study 3 | Epinephrine Borate 1% | Less effective compared to Bitartrate |
Anesthesiology
In dental and surgical procedures, epinephrine bitartrate is often included in local anesthetic formulations to prolong their effects.
- Local Anesthesia : The addition of epinephrine to local anesthetics helps minimize bleeding and prolongs the duration of anesthesia. Its vasoconstrictive properties are beneficial during procedures requiring precise control over bleeding .
Case Studies
Several case studies illustrate the efficacy of epinephrine bitartrate:
- Case Study on Anaphylaxis : A 31-year-old male with anaphylaxis was treated with multiple doses of intramuscular epinephrine, resulting in stabilization of blood pressure after initial hypotension .
- High-Dose Epinephrine in Cardiac Arrest : Four patients receiving high-dose epinephrine during CPR demonstrated improved perfusion rhythms shortly after administration, underscoring its potential benefits in critical care settings .
Mechanism of Action
(+)-Epinephrine (-)-Bitartrate exerts its effects by binding to adrenergic receptors, specifically the alpha and beta receptors. This binding triggers a cascade of intracellular events that lead to various physiological responses. For example, the activation of beta-adrenergic receptors in the heart increases heart rate and contractility, while the activation of alpha-adrenergic receptors in blood vessels causes vasoconstriction. These actions are mediated through the cyclic adenosine monophosphate (cAMP) pathway and other signaling mechanisms.
Comparison with Similar Compounds
Key Properties
- Physical State : White crystalline powder .
- Regulatory Standards: Complies with USP monographs, requiring 90.0–110.0% potency for inhalation aerosols .
- Analytical Methods : Validated via chromatographic and volumetric techniques, with method selection impacting purity results (e.g., USP-43 vs. USP-44 standards) .
- Safety : Classified under GHS06 (toxic if swallowed, skin/eye irritant) .
Comparison with Similar Compounds
Chemical and Structural Differences
Key Insights :
- Structural Variance: Norepinephrine lacks a methyl group on the amine side chain compared to epinephrine, reducing its β-adrenergic activity .
- Chirality: this compound uses the levorotatory epinephrine enantiomer, whereas D-Noradrenaline Hydrogen L-Tartrate combines dextrorotatory noradrenaline with levorotatory tartaric acid .
Pharmacological Actions
Mechanistic Differences :
- Epinephrine’s broader receptor activation makes it superior for bronchospasm and systemic allergic reactions, whereas norepinephrine’s α-dominance prioritizes vasoconstriction in shock .
Analytical and Regulatory Considerations
- Epinephrine Bitartrate : USP mandates 90.0–115.0% potency via absorbance ratio calculations (AS/AU) using sodium bisulfite solutions . Method validation is critical, as volumetric vs. chromatographic approaches yield variability in purity assessments .
- Norepinephrine Bitartrate: Synthesized via crystallization with methanol, achieving >99% purity under controlled conditions . Regulatory standards are less explicitly defined compared to epinephrine.
- D-Noradrenaline L-Tartrate: Limited pharmacopeial data; purity depends on synthetic protocols (e.g., enantiomeric excess) .
Stability and Formulation
Biological Activity
(+)-Epinephrine (-)-bitartrate, commonly referred to as epinephrine, is a sympathomimetic catecholamine with significant biological activity. Its primary role involves acting as a hormone and neurotransmitter in the body, influencing various physiological responses through its interaction with adrenergic receptors. This article delves into the biological activity of epinephrine, highlighting its mechanisms of action, clinical applications, and relevant case studies.
Epinephrine exerts its effects primarily through activation of alpha and beta-adrenergic receptors:
-
Alpha Receptors :
- Alpha-1 Receptors : Mediate vasoconstriction, increasing blood pressure and reducing vascular permeability during anaphylactic reactions.
- Alpha-2 Receptors : Inhibit further release of norepinephrine, providing a feedback mechanism in the sympathetic nervous system.
-
Beta Receptors :
- Beta-1 Receptors : Increase heart rate and myocardial contractility, enhancing cardiac output.
- Beta-2 Receptors : Cause bronchodilation and vasodilation, facilitating airflow in the lungs and improving blood flow to skeletal muscles.
The pharmacological effects of epinephrine are summarized in the following table:
| Receptor Type | Effect | Physiological Outcome |
|---|---|---|
| Alpha-1 | Vasoconstriction | Increased blood pressure |
| Alpha-2 | Inhibition of norepinephrine release | Feedback inhibition |
| Beta-1 | Increased heart rate | Enhanced cardiac output |
| Beta-2 | Bronchodilation | Improved airflow; decreased airway resistance |
Clinical Applications
Epinephrine is widely used in clinical settings for various indications:
- Anaphylaxis Treatment : Epinephrine is the first-line treatment for severe allergic reactions. It counteracts symptoms by vasoconstriction and bronchodilation, effectively restoring hemodynamic stability and respiratory function .
- Cardiac Arrest Resuscitation : High-dose epinephrine has been investigated for its efficacy in cardiac arrest scenarios. Studies indicate that higher doses (0.12 to 0.22 mg/kg) can lead to improved resuscitation rates without significant adverse effects on cardiac rhythm .
- Asthma Management : As a bronchodilator, epinephrine is utilized in acute asthma exacerbations to relieve bronchospasm .
Case Study 1: Anaphylaxis Management
A case report documented a 31-year-old male experiencing severe anaphylaxis who received multiple doses of intramuscular and intravenous epinephrine. Initial doses did not stabilize his blood pressure; however, subsequent IV boluses led to a significant increase in blood pressure from 60/40 mmHg to 140/90 mmHg within minutes. The patient achieved full recovery after intensive monitoring and supportive care .
Case Study 2: High-Dose Epinephrine in Cardiac Arrest
In another study involving four patients who experienced prolonged cardiac arrest, high doses of epinephrine were administered after standard protocols failed. Within five minutes of administration, all patients developed perfusing rhythms with systolic blood pressures ranging from 134 to 220 mmHg. This suggests that high-dose epinephrine may enhance resuscitative efforts in specific scenarios .
Research Findings
Recent studies have explored the metabolic pathways and pharmacokinetics of epinephrine:
- Epinephrine undergoes rapid metabolism primarily through catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to the formation of metabolites such as metanephrine and vanillylmandelic acid (VMA) .
- A study indicated that pretreatment with epinephrine enhances immune responses in macrophages under lipopolysaccharide (LPS) stimulation, suggesting potential roles in modulating immune function .
Q & A
Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Validation steps :
Cross-check with reference spectra from the NIST Chemistry WebBook or published datasets .
Re-run NMR under standardized conditions (e.g., D₂O, 400 MHz) and report solvent pH .
Collaborate with third-party labs for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
